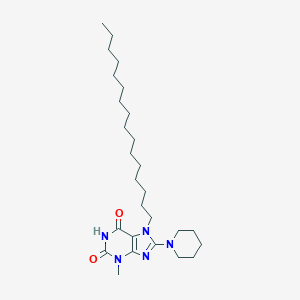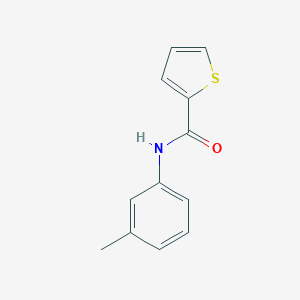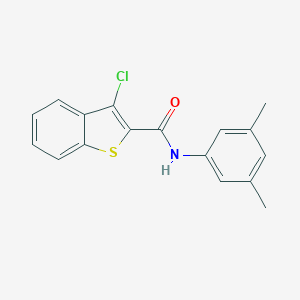
7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C27H48N4O2S It is a derivative of purine, a heterocyclic aromatic organic compound, and features a long hexadecyl chain, a pentylsulfanyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Alkylation: Introduction of the hexadecyl chain through an alkylation reaction.
Sulfurization: Incorporation of the pentylsulfanyl group using a sulfurization reagent.
Cyclization: Formation of the purine ring through a cyclization reaction.
Methylation: Addition of the methyl group via a methylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine ring or the attached alkyl chains.
Substitution: The hexadecyl and pentylsulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or sulfonyl chlorides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of new alkyl or aryl derivatives.
科学的研究の応用
7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as a specialty chemical in various industrial processes.
作用機序
The mechanism of action of 7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibit or activate enzymatic activity.
Interact with receptors: Modulate receptor signaling pathways.
Affect cellular processes: Influence cell proliferation, apoptosis, or differentiation.
類似化合物との比較
Similar Compounds
- 7-hexadecyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- 7-hexadecyl-3-methyl-8-(3-methyl-butylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of a long hexadecyl chain, a pentylsulfanyl group, and a methyl group attached to the purine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
7-hexadecyl-3-methyl-8-pentylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48N4O2S/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-24(30(3)26(33)29-25(23)32)28-27(31)34-22-20-7-5-2/h4-22H2,1-3H3,(H,29,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIIGLPLZARYNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SCCCCC)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-bromo-5-(4-bromo-2-thienyl)-N-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403472.png)

![3-bromo-5-(4-bromothiophen-2-yl)-N-(4-chloro-2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403474.png)
![3-bromo-5-(4-bromothiophen-2-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403475.png)
![3-bromo-5-(4-bromothiophen-2-yl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403476.png)
![3-bromo-5-(4-bromothiophen-2-yl)-N-(5-chloro-2-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403477.png)


![3-{[(4-methylphenyl)sulfanyl]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(2-bromophenyl)hydrazone]](/img/structure/B403483.png)
![2-{4-[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyrylamino}-benzoic acid](/img/structure/B403484.png)
![1-Adamantyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone](/img/structure/B403485.png)
![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B403486.png)
![N-benzyl-N-{2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B403489.png)
![4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl methyl ether](/img/structure/B403490.png)
